molecular formula C11H16FN5 B11728792 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11728792
M. Wt: 237.28 g/mol
InChI Key: UCWHHYNSKHOART-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group, a fluorine atom, and two methyl groups attached to the pyrazole rings. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl and fluorine groups: This step involves the alkylation and halogenation of the pyrazole ring using ethyl halides and fluorinating agents, respectively.

    Methylation of the pyrazole ring: The final step involves the methylation of the pyrazole ring using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

    1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.

    3,5-dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-fluoro-1H-pyrazole: Studied for its potential as an antifungal agent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16FN5

Molecular Weight

237.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)16(3)15-10/h5,7H,4,6H2,1-3H3,(H,13,15)

InChI Key

UCWHHYNSKHOART-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC2=NN(C(=C2)C)C)F

Origin of Product

United States

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